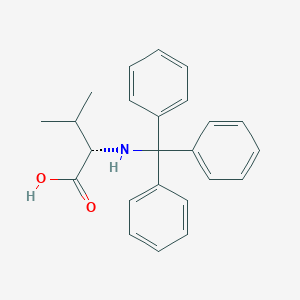

N-trityl-L-valine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-trityl-L-valine is a useful research compound. Its molecular formula is C24H25NO2 and its molecular weight is 359.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

N-trityl-L-valine has been utilized in the pharmaceutical industry primarily for its role in peptide synthesis and as a building block for drug development. Its trityl group enhances solubility and stability, making it an attractive candidate for various formulations.

Peptide Synthesis

- Role in Synthesis : this compound is commonly used as a protecting group in peptide synthesis. The trityl group can be easily removed under mild acidic conditions, allowing for the subsequent coupling of amino acids without compromising the integrity of the peptide chain.

- Case Study : A study demonstrated the successful synthesis of a polypeptide using this compound as a precursor, highlighting its efficiency in generating high-purity products with minimal side reactions .

Drug Development

- Anticancer Properties : Research has indicated that derivatives of L-valine, including this compound, exhibit significant anticancer activity. In xenograft models, compounds containing L-valine showed tumor growth inhibition rates reaching up to 60% at specific dosages.

- Neuroprotective Effects : this compound has been studied for its potential neuroprotective effects by modulating neurotransmitter levels. It competes with tryptophan for transport into the brain, thereby influencing serotonin synthesis during stress conditions .

Biochemical Applications

This compound's unique structural characteristics make it valuable in various biochemical applications.

Enzyme Inhibition Studies

- Mechanism of Action : Studies have shown that L-valine can influence metabolic pathways by inhibiting enzymes involved in neurotransmitter synthesis. This property is leveraged to explore new therapeutic avenues for mood disorders and stress-related conditions .

- Experimental Findings : In vivo experiments demonstrated that pre-exercise administration of L-valine prevented exercise-induced increases in serotonin levels, suggesting a potential application in managing exercise-related fatigue .

Antimicrobial Activity

- Research Insights : Recent studies have explored the antimicrobial properties of L-valine derivatives, including this compound. These compounds have shown efficacy against multi-drug resistant bacterial strains, indicating their potential use in developing new antimicrobial agents .

Agricultural Applications

The application of this compound extends into agricultural science, particularly in plant growth regulation.

Plant Growth Regulation

- Impact on Plant Development : High concentrations of valine have been shown to inhibit shoot growth in certain plant species by regulating key metabolic pathways associated with nutrient uptake and growth signaling .

- Experimental Evidence : A study involving Arabidopsis thaliana indicated that valine treatment led to significant root growth inhibition, demonstrating its potential use as a growth regulator in agriculture .

Eigenschaften

Molekularformel |

C24H25NO2 |

|---|---|

Molekulargewicht |

359.5 g/mol |

IUPAC-Name |

(2S)-3-methyl-2-(tritylamino)butanoic acid |

InChI |

InChI=1S/C24H25NO2/c1-18(2)22(23(26)27)25-24(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18,22,25H,1-2H3,(H,26,27)/t22-/m0/s1 |

InChI-Schlüssel |

RULPGAAHRDHJOK-QFIPXVFZSA-N |

Isomerische SMILES |

CC(C)[C@@H](C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Kanonische SMILES |

CC(C)C(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.